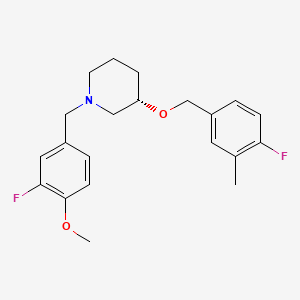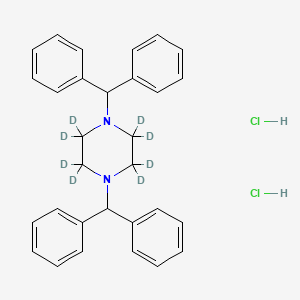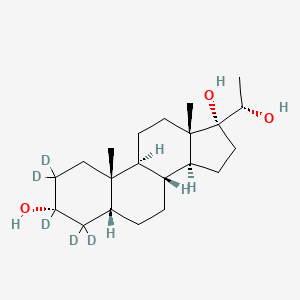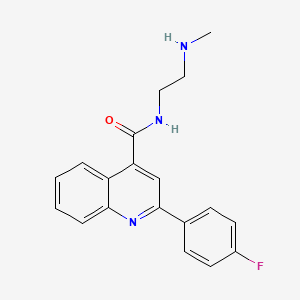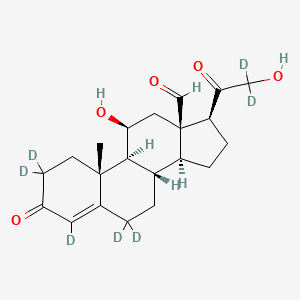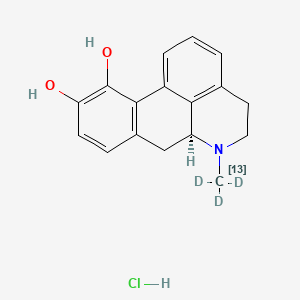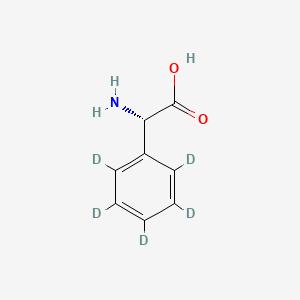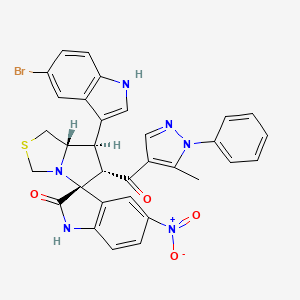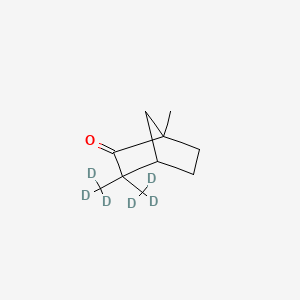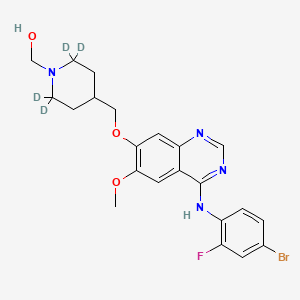
Psma-alb-56
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Psma-alb-56 is a novel compound designed for prostate-specific membrane antigen (PSMA)-targeted radionuclide therapy. This compound is particularly significant in the treatment of metastatic castration-resistant prostate cancer (mCRPC). By incorporating an albumin-binding entity, this compound enhances tumor uptake and retention, making it a promising candidate for improving therapeutic outcomes in prostate cancer patients .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Psma-alb-56 involves combining a glutamate-urea-based PSMA-binding entity with an albumin-binding moiety. The process begins with the preparation of the PSMA-binding entity on a resin support, followed by the selective removal of protecting groups and the conjugation of the albumin-binding moiety. The final step involves radiolabeling with lutetium-177 to produce the radioligand .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure high radiochemical purity and stability. The use of automated synthesis modules and sterile filtration techniques are common practices to achieve consistent production .
Chemical Reactions Analysis
Types of Reactions
Psma-alb-56 undergoes various chemical reactions, including:
Substitution Reactions:
Radiolabeling: The final step of radiolabeling with lutetium-177 is a critical reaction.
Common Reagents and Conditions
Substitution Reactions: Reagents such as N,N-dimethylformamide (DMF), O-(benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate (HBTU), and N,N-diisopropylethylamine (DIPEA) are commonly used.
Radiolabeling: Lutetium-177 and ascorbic acid are used to prevent radiolysis
Major Products Formed
The major product formed is the radiolabeled this compound, which exhibits high radiochemical purity and stability .
Scientific Research Applications
Psma-alb-56 has a wide range of scientific research applications, including:
Chemistry: Used in the development of novel radioligands for targeted therapy.
Biology: Studied for its binding affinity and specificity to PSMA-expressing cells.
Medicine: Applied in the treatment of metastatic castration-resistant prostate cancer, showing promising results in increasing tumor uptake and retention
Industry: Utilized in the production of radiopharmaceuticals for clinical use.
Mechanism of Action
Psma-alb-56 exerts its effects by targeting the prostate-specific membrane antigen, a transmembrane glycoprotein overexpressed in prostate cancer cells. The albumin-binding moiety enhances blood circulation time, allowing for increased tumor uptake. The radiolabeled lutetium-177 delivers targeted radiation to the cancer cells, leading to their destruction .
Comparison with Similar Compounds
Similar Compounds
Psma-617: Another PSMA-targeting radioligand but without the albumin-binding moiety.
Psma I&T: Similar to Psma-617 but with different pharmacokinetics
Uniqueness
Psma-alb-56 is unique due to its albumin-binding moiety, which significantly enhances tumor uptake and retention compared to other PSMA-targeting radioligands. This feature makes it a promising candidate for improving therapeutic outcomes in prostate cancer patients .
Properties
Molecular Formula |
C66H95N11O18 |
|---|---|
Molecular Weight |
1330.5 g/mol |
IUPAC Name |
(2S)-2-[[(1S)-1-carboxy-5-[[(2S)-2-[[4-[[[(2S)-6-[4-(4-methylphenyl)butanoylamino]-2-[[2-[4,7,10-tris(carboxymethyl)-1,4,7,10-tetrazacyclododec-1-yl]acetyl]amino]hexanoyl]amino]methyl]cyclohexanecarbonyl]amino]-3-naphthalen-2-ylpropanoyl]amino]pentyl]carbamoylamino]pentanedioic acid |
InChI |
InChI=1S/C66H95N11O18/c1-44-15-17-45(18-16-44)9-8-14-55(78)67-27-6-4-12-51(70-56(79)40-74-29-31-75(41-58(82)83)33-35-77(43-60(86)87)36-34-76(32-30-74)42-59(84)85)62(89)69-39-46-19-23-49(24-20-46)61(88)71-54(38-47-21-22-48-10-2-3-11-50(48)37-47)63(90)68-28-7-5-13-52(64(91)92)72-66(95)73-53(65(93)94)25-26-57(80)81/h2-3,10-11,15-18,21-22,37,46,49,51-54H,4-9,12-14,19-20,23-36,38-43H2,1H3,(H,67,78)(H,68,90)(H,69,89)(H,70,79)(H,71,88)(H,80,81)(H,82,83)(H,84,85)(H,86,87)(H,91,92)(H,93,94)(H2,72,73,95)/t46?,49?,51-,52-,53-,54-/m0/s1 |
InChI Key |
QIWYPMRCMDYQBF-OWCMGUGRSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)CCCC(=O)NCCCC[C@@H](C(=O)NCC2CCC(CC2)C(=O)N[C@@H](CC3=CC4=CC=CC=C4C=C3)C(=O)NCCCC[C@@H](C(=O)O)NC(=O)N[C@@H](CCC(=O)O)C(=O)O)NC(=O)CN5CCN(CCN(CCN(CC5)CC(=O)O)CC(=O)O)CC(=O)O |
Canonical SMILES |
CC1=CC=C(C=C1)CCCC(=O)NCCCCC(C(=O)NCC2CCC(CC2)C(=O)NC(CC3=CC4=CC=CC=C4C=C3)C(=O)NCCCCC(C(=O)O)NC(=O)NC(CCC(=O)O)C(=O)O)NC(=O)CN5CCN(CCN(CCN(CC5)CC(=O)O)CC(=O)O)CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





